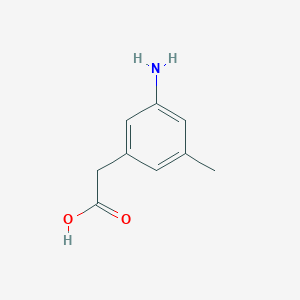

2-(3-Amino-5-methylphenyl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-(3-amino-5-methylphenyl)acetic acid |

InChI |

InChI=1S/C9H11NO2/c1-6-2-7(5-9(11)12)4-8(10)3-6/h2-4H,5,10H2,1H3,(H,11,12) |

InChI Key |

NCSMYVAWYOAPCT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)N)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 2-(3-Amino-5-methylphenyl)acetic acid and its Analogues

The construction of the this compound scaffold can be achieved through several distinct synthetic pathways. These routes often involve classical and modern organic reactions, tailored to achieve the desired substitution pattern on the aromatic ring.

Complex organic molecules, including analogs of this compound, are often prepared via multi-step synthetic sequences that allow for precise control over the molecular architecture. mdpi.comdoaj.orgresearchgate.net For instance, a general strategy might commence with a readily available starting material like a substituted aniline (B41778) or toluene, followed by a sequence of reactions to introduce the remaining functional groups.

One such approach could start from 2,6-dibromo-4-methylaniline, where the bromine atoms can be replaced through coupling reactions and the amino group can be modified or used to direct subsequent reactions. mdpi.comresearchgate.net Another synthetic plan might involve the construction of the core aromatic structure first, followed by functionalization to introduce the acetic acid side chain. For example, the synthesis of a related metabolite, 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid, was achieved in six steps involving methylation, formylation, an Aldol-type condensation, reduction, and hydrolysis. unl.pt These multi-step strategies offer the flexibility to create a library of analogs by altering the reactants at various stages of the synthesis. mdpi.com A representative multi-step synthesis for a phenylacetic acid derivative is outlined below. mdpi.comresearchgate.net

Table 1: Exemplary Multi-Step Synthesis of a Phenylacetic Acid Derivative

| Step | Reaction | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Diazotization/Sandmeyer Reaction | 2,6-dibromo-4-methylaniline, tert-butyl nitrite, CuBr₂ | Converts the amino group to a bromide, yielding 3,4,5-tribromotoluene. researchgate.net |

| 2 | Suzuki Coupling | 3,4,5-tribromotoluene, Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Introduces phenyl groups, forming the core aromatic structure. researchgate.net |

| 3 | Radical Bromination | N-bromosuccinimide (NBS), AIBN | Functionalizes the methyl group to a benzyl (B1604629) bromide. mdpi.comresearchgate.net |

| 4 | Cyanation | KCN, 18-crown-6 | Converts the benzyl bromide to a benzyl cyanide (phenylacetonitrile derivative). mdpi.comresearchgate.net |

This table illustrates a general synthetic strategy and is based on the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid.

A cornerstone of aromatic chemistry, the nitration of an aromatic ring followed by the reduction of the resulting nitro group is a classic and reliable method for introducing an amino group. orgsyn.orggoogle.com This two-step process is widely applicable for the synthesis of aminophenylacetic acids and their derivatives. orgsyn.org

A plausible route to this compound could begin with 3-methylphenylacetic acid. Nitration of this starting material would likely yield a mixture of isomers, from which the desired 3-nitro-5-methylphenylacetic acid would need to be isolated. Subsequent reduction of the nitro group, for example, using catalytic hydrogenation (e.g., Pd/C) or metal-acid systems (e.g., Fe/HCl or Sn/HCl), would furnish the target compound. orgsyn.orgmdpi.com

An alternative, well-documented procedure for a related compound, 4-aminophenylacetic acid, involves the nitration of benzyl cyanide to produce 4-nitrophenylacetonitrile. google.com This intermediate is then hydrolyzed to 4-nitrophenylacetic acid, and the nitro group is subsequently reduced to an amino group. google.com This method avoids potential side reactions associated with the free carboxylic acid during nitration.

Table 2: Nitration and Reduction Approach for Aminophenylacetic Acid Synthesis

| Step | Reaction Type | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|---|

| 1 | Nitration | Benzyl cyanide | Concentrated H₂SO₄, Concentrated HNO₃ | 4-Nitrophenylacetonitrile | google.com |

| 2 | Hydrolysis | 4-Nitrophenylacetonitrile | H₂SO₄ solution, Glacial acetic acid | 4-Nitrophenylacetic acid | google.com |

| 3 | Reduction | 4-Nitrophenylacetic acid | Skeletal nickel, Ethanol, H₂ | 4-Aminophenylacetic acid | google.com |

| 4 | Nitration | 2-Amino-2-phenylacetic acid | Concentrated H₂SO₄, Fuming HNO₃ | 2-Amino-2-(3-nitrophenyl)acetic acid | chemicalbook.com |

The introduction of the acetic acid side chain, or more specifically the carboxyl group, can be achieved through various carboxylation reactions. While direct carboxylation to form a phenylacetic acid can be challenging, modern methods are emerging. For instance, a photocatalytic aminomethyl-carboxylation of aryl alkenes using carbon dioxide (CO₂) as a C1 synthon has been developed to produce a variety of aryl acetic acids. eurekalert.org This process proceeds under mild conditions and represents a green chemistry approach to forming the desired acid moiety. eurekalert.org

Understanding the reverse reaction, decarboxylation, can also provide insights into synthetic strategies. rsc.orgchemrevlett.com While not a direct synthesis of the target, methods for synthesizing aryl carboxylic acids, such as the electrochemical reduction of CO₂ to CO followed by reaction with an aryl iodide, demonstrate the ongoing development in the field of carboxylation. researchgate.net

Nucleophilic substitution reactions are fundamental in extending the molecular framework of this compound to create a diverse range of derivatives. Both the amino group and the alpha-carbon of the acetic acid moiety can act as nucleophiles or be part of a substrate for nucleophilic attack.

For example, the amino group can readily undergo N-alkylation or N-acylation. A more advanced application involves the palladium-catalyzed allylic substitution, where chelated enolates of amino acid esters serve as efficient nucleophiles to form unsaturated amino acids. nih.gov This reaction proceeds under very mild conditions and is suitable for creating enantiomerically pure products. nih.gov

Another powerful method involves the displacement of a leaving group on a chiral substrate via an Sₙ2 reaction. For instance, enantiopure α-hydroxy acid esters can be converted to their corresponding triflate esters. These chiral triflates can then react with nucleophiles like aminopyrrolidines or aminopiperidines, resulting in the formation of new N-(aminocycloalkylene)amino acid derivatives with an inversion of stereochemistry. nih.gov This strategy highlights how amino-functionalized molecules can serve as nucleophiles to build complex chiral structures. nih.gov

The Friedländer annulation is a classic method for synthesizing quinolines, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (a -CH₂- group adjacent to an electron-withdrawing group). wikipedia.orgnih.gov The acetic acid moiety of this compound contains such an active methylene group.

In a potential application, this compound could serve as the methylene component in a Friedländer synthesis. By reacting it with a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) under acidic or basic catalysis, a polysubstituted quinoline (B57606) could be formed. The reaction would proceed through the formation of an enolate or enamine from the acetic acid, which would then attack the carbonyl carbon of the aminoaryl aldehyde/ketone, followed by cyclization and dehydration to yield the quinoline ring system. wikipedia.org This transformation provides a direct route to complex heterocyclic structures from the parent amino acid.

Derivatization Strategies and Functional Group Transformations

The functional groups of this compound—the primary amine and the carboxylic acid—are ripe for a multitude of chemical transformations, allowing for the synthesis of a vast array of derivatives. These derivatization strategies are crucial for modulating the compound's properties and for its use as a scaffold in medicinal chemistry and materials science.

Standard transformations for the carboxylic acid group include esterification (reaction with an alcohol under acidic conditions) and amide bond formation. The latter is typically achieved by first activating the carboxylic acid, for example by converting it to an acid chloride with thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. srce.hrresearchgate.net

The amino group is also a versatile handle for derivatization. It can be acylated by reacting it with acid chlorides or anhydrides. For instance, reaction with phthalic anhydride (B1165640) can protect the amino group while introducing a new functional handle. srce.hrresearchgate.net Furthermore, the amino group can be used in the synthesis of peptide-like structures or as a nucleophile in various coupling reactions.

For analytical purposes, both the amino and carboxylic acid groups can be derivatized to enhance their detection by methods like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov For example, reagents containing a 2-nitrophenylsulfonyl moiety have been developed to react with the amino group, facilitating highly selective and sensitive analysis. nih.gov

Table 3: Common Derivatization Reactions of Phenylacetic Acids

| Functional Group | Reaction | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Esterification | Methanol, Pyridine | Methyl Ester | srce.hr |

| Carboxylic Acid | Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride | srce.hrresearchgate.net |

| Acid Chloride | Amide Formation | Aromatic Amine | N-Aryl Acetamide | srce.hrresearchgate.net |

| Amino Group | Acylation | Phthalic Anhydride, Acetic Acid | Phthalimido Derivative | srce.hrresearchgate.net |

Amino Acid Conjugation for Prodrug Design

The conjugation of amino acids to a parent drug molecule is a widely used strategy in prodrug design to enhance properties such as solubility, permeability, and targeted delivery. iucr.orgnih.gov Prodrugs are inactive compounds that are converted into the active drug form within the body through enzymatic or chemical processes. nih.gov The use of amino acids as promoieties is advantageous due to their biocompatibility and their ability to be recognized by amino acid transporters in the body, potentially facilitating passage across biological barriers like the blood-brain barrier. nih.govnih.gov

In the context of prodrug design, the carboxylic acid or amino group of this compound can be coupled with other amino acids. For instance, forming an amide bond between the amino group of this compound and the carboxylic acid of another amino acid, or vice-versa, can create a dipeptide-like prodrug. nih.gov The specific amino acid chosen for conjugation can be selected to target specific transporters, such as L-type amino acid transporter 1 (LAT1), which is overexpressed in certain tissues and can facilitate drug uptake. nih.gov

Amide Formation and Acetylation Reactions

The amino and carboxylic acid functional groups of this compound are readily susceptible to amide formation and acetylation.

Amide Formation: The synthesis of amides from a carboxylic acid and an amine is a fundamental transformation in organic chemistry. nih.gov Direct condensation can be achieved, often with the use of coupling reagents to facilitate the reaction. For this compound, the carboxylic acid moiety can be reacted with various primary or secondary amines to yield the corresponding amides. Conversely, the amino group can react with other carboxylic acids to form a different set of amide derivatives. nih.gov

Acetylation: Acetylation is the process of introducing an acetyl group onto a compound. The amino group of this compound can be readily acetylated using reagents like acetyl chloride or acetic anhydride. ias.ac.in This reaction is often used as a method to protect the amino group during multi-step syntheses. ias.ac.in A general method for the acetylation of aromatic primary amines involves dissolving the amine in a brine solution and adding acetyl chloride in the presence of a weak base like sodium acetate. ias.ac.in

| Reagent | Reaction Type | Functional Group Targeted |

| Another Amino Acid | Conjugation | Amino or Carboxylic Acid |

| Primary/Secondary Amine | Amide Formation | Carboxylic Acid |

| Other Carboxylic Acid | Amide Formation | Amino Group |

| Acetyl Chloride | Acetylation | Amino Group |

| Acetic Anhydride | Acetylation | Amino Group |

Generation of Complex Heterocyclic Systems via Condensation

Condensation reactions are a class of reactions in which two molecules combine to form a larger molecule, with the loss of a small molecule such as water. The functional groups of this compound make it a suitable substrate for condensation reactions to form complex heterocyclic systems. For example, the amino group and the active methylene group of the acetic acid side chain can participate in reactions that lead to the formation of nitrogen-containing heterocycles. While specific examples for this exact compound are not detailed in the provided search results, analogous structures undergo reactions like the Pictet-Spengler cyclization, where a β-arylethylamine condenses with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline. rsc.org

Salt Formation and Co-crystallization for Research Purposes

The formation of salts and co-crystals is a common strategy in pharmaceutical sciences to modify the physicochemical properties of a compound, such as solubility, stability, and dissolution rate.

Salt Formation: As an amino acid, this compound is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. This allows it to form salts with both acids and bases. Reaction with a strong acid would protonate the amino group, while reaction with a strong base would deprotonate the carboxylic acid.

Co-crystallization: Co-crystals are multi-component crystals held together by non-covalent interactions, such as hydrogen bonds. nih.gov In the case of this compound, the carboxylic acid group can act as a hydrogen bond donor, and the amino group can act as both a donor and an acceptor. This allows it to form co-crystals with other molecules (co-formers) that have complementary hydrogen bonding sites. For instance, it could potentially form a co-crystal with another carboxylic acid, where the two molecules form a hydrogen-bonded dimer. nih.goviucr.org The formation of co-crystals does not involve the transfer of a proton, which distinguishes them from salts. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Confirmation

The molecular structure of 2-(3-Amino-5-methylphenyl)acetic acid necessitates a multi-faceted spectroscopic approach to confirm the connectivity of its constituent atoms and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural verification.

¹H NMR Spectroscopy

In a ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton in the molecule are expected. The aromatic region would likely show complex splitting patterns for the three protons on the phenyl ring. The two protons of the methylene (B1212753) group adjacent to the carboxylic acid would appear as a singlet, as would the three protons of the methyl group. The protons of the amino (NH₂) and carboxylic acid (COOH) groups are also expected to appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.

Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | Multiplet |

| Methylene (-CH₂-) | ~3.6 | Singlet |

| Methyl (-CH₃) | ~2.3 | Singlet |

| Amino (-NH₂) | Variable (broad) | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals would be anticipated, corresponding to the nine carbon atoms in unique chemical environments. The carbonyl carbon of the carboxylic acid would appear at the most downfield position.

Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (-COOH) | 170 - 180 |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-CH₃ | 135 - 140 |

| Aromatic C-H | 110 - 130 |

| Methylene (-CH₂-) | 40 - 45 |

Note: Specific experimental NMR data for this compound is not widely available in the public domain. The chemical shifts presented are estimates based on typical values for similar structural motifs.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including both FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

FT-IR Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the various vibrational modes of its functional groups. The O-H stretch of the carboxylic acid is expected to be a very broad band in the region of 2500-3300 cm⁻¹. The N-H stretching of the primary amine would appear as two distinct bands around 3300-3500 cm⁻¹. A strong absorption from the C=O of the carboxylic acid would be prominent around 1700 cm⁻¹.

Raman Spectroscopy

Characteristic Vibrational Frequencies

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Weak |

| N-H (Amine) | 3300 - 3500 (two bands) | Moderate |

| C-H (Aromatic) | 3000 - 3100 | Strong |

| C-H (Aliphatic) | 2850 - 3000 | Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Moderate |

Note: The presented frequencies are characteristic ranges for the specified functional groups.

Mass Spectrometry (LC/MS, GC/MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer insights into the molecule's structure. For a compound like this compound, which has a molecular weight of 179.21 g/mol , the molecular ion peak [M]⁺ would be expected at m/z 179.

Coupling mass spectrometry with chromatographic techniques such as liquid chromatography (LC/MS) or gas chromatography (GC/MS) allows for the analysis of complex mixtures and provides retention time data in addition to mass spectra. bldpharm.comuni.lu Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and used as an additional identifier.

Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 180.0917 | 134.9 |

| [M+Na]⁺ | 202.0736 | 138.5 |

Data obtained from computational predictions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Solid-State Structural Analysis

While spectroscopic methods provide information about the molecular structure, solid-state analysis techniques can elucidate the arrangement of molecules in a crystalline solid.

X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction (SC-XRD)

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. Powder X-ray diffraction (PXRD) produces a diffraction pattern that is a fingerprint of the crystalline phase. For this compound, PXRD could be used to identify the compound and assess its purity in a solid sample.

Analysis of Supramolecular Interactions in Crystal Lattices

The primary interactions expected to dominate the crystal packing are hydrogen bonds, given the presence of both hydrogen bond donors (the amino group -NH2 and the carboxylic acid -OH) and acceptors (the carboxylic acid C=O and the nitrogen atom of the amino group). The formation of robust hydrogen-bonded networks is a common feature in the crystal structures of amino acids and related compounds.

Further stabilization of the crystal lattice can be anticipated through weaker interactions such as π-π stacking between the phenyl rings of adjacent molecules and van der Waals forces. The interplay of these interactions results in a highly ordered three-dimensional architecture.

A detailed examination of a related compound, 4-aminophenylacetic acid, reveals that its crystal structure consists of the molecule in its zwitterionic form. researchgate.net In this arrangement, each molecule interacts with six neighboring molecules through strong N—H⋯O hydrogen bonds, creating a complex three-dimensional network. researchgate.net It is plausible that this compound could adopt a similar zwitterionic form in the solid state, leading to a comparable network of intermolecular interactions.

The study of supramolecular synthons, which are recognizable and recurring patterns of intermolecular interactions, is a key aspect of crystal engineering. semanticscholar.orgnih.gov For compounds containing carboxylic acid and amino functionalities, common synthons include acid-amide and acid-pyridine interactions. semanticscholar.org In the case of this compound, the formation of heterodimers or more extended chains and sheets through hydrogen bonding between the carboxylic acid and amino groups of neighboring molecules is highly probable.

To provide a hypothetical but chemically reasonable model, the following table outlines potential hydrogen bond parameters and other crystallographic details that could be expected upon experimental determination.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| Potential Hydrogen Bonds | |

| N-H···O (amino to carboxyl) | 2.7 - 3.0 Å |

| O-H···N (carboxyl to amino) | 2.6 - 2.9 Å |

| O-H···O (carboxyl to carboxyl) | 2.5 - 2.8 Å |

| Other Interactions |

It is important to emphasize that the data presented in Table 1 is purely speculative and serves to illustrate the types of interactions that are likely to be present in the crystal lattice of this compound. Experimental validation through single-crystal X-ray diffraction would be necessary to confirm these predictions and provide a definitive analysis of its supramolecular architecture. The field of crystal engineering often utilizes such predictive models to guide the synthesis and crystallization of new materials with desired properties. nih.govresearchgate.net

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comresearchgate.net DFT methods are used to determine the ground-state electronic energy and density, from which a wide array of molecular properties can be derived. scispace.com Calculations would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-311+G(d,p), which provides a good description for organic molecules. frontiersin.orgtsijournals.com

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For 2-(3-Amino-5-methylphenyl)acetic acid, this would involve calculating bond lengths, bond angles, and dihedral angles for its most stable conformer.

Conformational analysis would also be crucial, as the acetic acid side chain can rotate relative to the phenyl ring. By calculating the energy of different rotational isomers (rotamers), a potential energy surface can be mapped to identify the global minimum (the most stable conformation) and other local minima.

Table 1: Representative Data from a Hypothetical Geometry Optimization This table illustrates the type of data obtained from a geometry optimization calculation. Actual values for this compound would require a specific DFT calculation.

| Parameter | Atom Pair/Group | Optimized Value (Example) |

|---|---|---|

| Bond Length | C-C (in ring) | ~1.39 Å |

| C-N (amino) | ~1.40 Å | |

| C-C (acetic) | ~1.51 Å | |

| C=O (carboxyl) | ~1.21 Å | |

| Bond Angle | C-C-C (in ring) | ~120° |

| C-C-N (amino) | ~121° |

| Dihedral Angle | C(ring)-C(ring)-C-C(acid) | Variable (defines conformation) |

Once the optimized geometry is found, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific normal mode of motion, such as the stretching of the N-H bonds in the amino group, the C=O stretch in the carboxylic acid, or the bending modes of the phenyl ring. researchgate.net These theoretical spectra are invaluable for interpreting experimental spectral data.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. frontiersin.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tci-thaijo.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. physchemres.org

Table 2: Key Parameters from a Frontier Molecular Orbital Analysis This table outlines the typical outputs of an FMO analysis. Values are illustrative.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Correlates with chemical reactivity and kinetic stability |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. nih.gov These conceptual DFT parameters provide a more detailed picture of reactivity. mdpi.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap. tsijournals.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile. nih.gov

Local reactivity descriptors, such as Fukui functions, would pinpoint which specific atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. mdpi.com This would identify the most reactive sites on the phenyl ring, the amino group, and the carboxylic acid group.

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electronic charge distribution around a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions. tci-thaijo.orgmdpi.com The MEP map is color-coded:

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these would likely be found around the oxygen atoms of the carboxyl group and the nitrogen of the amino group. tci-thaijo.orgphyschemres.org

Blue regions indicate positive electrostatic potential, which is electron-poor, and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, especially the acidic proton of the carboxyl group and the protons on the amino group. researchgate.net

Green regions represent neutral or non-polar areas, such as the carbon-hydrogen bonds of the methyl group and parts of the phenyl ring.

Electron Density and Bonding Characterization

The analysis of the electron density provides fundamental insights into the nature of chemical bonds and intermolecular interactions. nih.govresearchgate.net Theories like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density. This analysis locates critical points in the electron density, which are used to define atoms, bonds, rings, and cages within the molecular structure. nih.gov By examining the properties of the electron density at the bond critical points, one can characterize the type of bonding (e.g., covalent vs. ionic) and its strength. nih.gov This would offer a detailed description of the bonding within the phenyl ring, the C-N bond, and the carboxylic acid functional group of the title compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules. nih.govwikipedia.org It provides a description of the molecule in terms of localized bonds, lone pairs, and antibonds, which aligns closely with Lewis structures. wikipedia.org This analysis can reveal details about hybridization, bond strength, and delocalization effects due to hyperconjugation. wikipedia.orgyoutube.com

For this compound, an NBO analysis would quantify the electronic interactions between the amino group, the methyl group, and the carboxylic acid moiety with the phenyl ring. It would provide insights into the stability of the molecule arising from electron delocalization from occupied bonding orbitals to unoccupied antibonding orbitals. youtube.com However, specific NBO analysis data for this compound, such as stabilization energies from hyperconjugative interactions or the natural atomic charges on each atom, are not available in the published literature.

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a method to partition a molecule's electron density into atomic basins, allowing for the properties of atoms within a molecule to be defined and analyzed. nih.govwiley-vch.de This theory is used to characterize the nature of chemical bonds, including covalent, ionic, and hydrogen bonds, based on the topological properties of the electron density at bond critical points. nih.govwiley-vch.de

An AIM analysis of this compound could precisely characterize the C-C, C-H, C-N, C-O, and O-H bonds within the molecule. It would determine the bond ellipticity to describe any π-character and the electron density at the bond critical point as a measure of bond strength. Studies on other amino acids have demonstrated the utility of AIM in understanding their geometric and electronic structures. nih.gov Unfortunately, specific AIM data, such as topological parameters for the bonds in this compound, have not been reported.

Molecular Dynamics (MD) Simulations for Chemical Reactivity

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. acs.orgresearchgate.net By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of molecules, including conformational changes, diffusion, and the mechanisms of chemical reactions. nih.gov For chemical reactivity, MD can be used to explore reaction pathways and transition states.

In the context of this compound, MD simulations could be employed to study its conformational flexibility, its interactions with solvent molecules, and its potential to participate in various chemical reactions. For instance, simulations could model the deprotonation of the carboxylic acid or the nucleophilic character of the amino group. Research on other aromatic carboxylic acids has utilized MD to understand their adsorption and aggregation behaviors. acs.org However, there are no published MD simulation studies focused specifically on the chemical reactivity of this compound.

In Silico Prediction of Biological Activity Spectra and Molecular Targets

In silico methods for predicting biological activity involve the use of computational models to estimate the pharmacological properties of a molecule. nih.govnih.gov These predictions can include a wide range of activities, such as kinase inhibition, GPCR ligand binding, and potential toxicity. nih.gov Such approaches are valuable in the early stages of drug discovery for prioritizing compounds for further experimental testing. nih.gov

For this compound, in silico tools could predict its potential biological targets and spectrum of activities. Based on its structural similarity to other biologically active molecules, these predictions could suggest potential therapeutic applications. While general in silico tools are available, a detailed and specific prediction of the biological activity spectrum and molecular targets for this compound has not been published.

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies such as optical switching and frequency conversion. The NLO response of a molecule is related to its polarizability and hyperpolarizability when subjected to a strong electric field, such as that from a laser. Computational methods, particularly time-dependent density functional theory (TD-DFT), are used to predict the NLO properties of molecules. nih.gov

The structure of this compound, with its electron-donating amino and methyl groups and electron-withdrawing carboxylic acid group attached to a π-conjugated phenyl ring, suggests it could possess NLO properties. Computational studies on other aromatic amino acids have shown that the nature of the chromophore and substituent groups significantly influences the NLO response. nih.gov However, a theoretical exploration of the non-linear optical properties, including the calculation of polarizability and hyperpolarizability tensors for this compound, is not present in the current scientific literature.

Preclinical Biological Activity and Mechanistic Investigations

Evaluation of Biological Activity in Preclinical Models

There is no available information from in vitro or in vivo preclinical studies detailing the biological effects of 2-(3-Amino-5-methylphenyl)acetic acid. Searches for data pertaining to its potential activities yielded no specific results for the compound itself, though a wide range of structurally related molecules and derivatives of phenylacetic acid have been investigated for various therapeutic properties.

Antitumor and Cytotoxic Activity (In Vitro and In Vivo Preclinical Studies)

No studies documenting the antitumor or cytotoxic properties of this compound against any cancer cell lines or in any animal models were found.

Antimicrobial Properties (Antibacterial, Antifungal)

The scientific literature lacks any data on the evaluation of this compound for antibacterial or antifungal activity.

Anti-inflammatory and Antioxidant Effects

There are no published reports on the potential anti-inflammatory or antioxidant effects of this compound. While other amino acid and acetic acid derivatives have been explored for such properties, this specific compound has not been the subject of similar investigations.

Enzyme Inhibition and Receptor Modulation Studies

No research could be located that investigates the ability of this compound to inhibit enzymes or modulate receptor activity.

Investigation of Broad Spectrum Pharmacological Activity

A broad-spectrum pharmacological screening of this compound has not been reported in the available literature.

Elucidation of Mechanism of Action at the Molecular Level

Consistent with the lack of data on its biological activity, the molecular mechanism of action for this compound remains completely uninvestigated.

Interaction with Specific Molecular Targets and Biochemical Pathways

There is no available research detailing the interaction of this compound with specific molecular targets or its effects on any biochemical pathways. Studies on other substituted phenylacetic acid derivatives suggest a potential for various biological activities, but these cannot be extrapolated to the subject compound without direct experimental evidence.

Biotransformation and Metabolic Pathways (e.g., Cytochrome P450 1A1 mediated processes)

Information regarding the biotransformation and metabolic pathways of this compound is not present in the reviewed scientific literature. While Cytochrome P450 enzymes, including CYP1A1, are known to be involved in the metabolism of a wide range of xenobiotics, no studies have specifically investigated their role in the metabolism of this compound.

Structure-Activity Relationship (SAR) Studies and Their Elucidation

No structure-activity relationship (SAR) studies for this compound have been published. SAR studies are essential for understanding how the chemical structure of a compound influences its biological activity, and such investigations would be necessary to explore the therapeutic potential of this molecule and its analogues.

Molecular Docking Studies for Ligand-Target Interactions

There are no molecular docking studies available for this compound. This computational technique is used to predict the binding orientation of a ligand to its target protein, and such studies would be valuable in identifying potential biological targets and understanding the molecular basis of its activity, should any be discovered.

Applications in Medicinal Chemistry and Chemical Biology Research

Role as a Chemical Building Block in Novel Compound Synthesis

The structure of 2-(3-Amino-5-methylphenyl)acetic acid makes it an ideal starting material for the synthesis of diverse heterocyclic compounds and other novel chemical entities. ijnrd.orgtaylorfrancis.comresearchgate.net The amino group can participate in various reactions, including amide bond formation, diazotization followed by substitution, and condensation reactions to form heterocycles. mdpi.com The carboxylic acid group can be readily converted into esters, amides, or other functional groups, further expanding the synthetic possibilities. nih.govenamine.net

Multicomponent reactions (MCRs), which allow for the formation of complex molecules in a single step, are particularly well-suited for utilizing building blocks like this compound. nih.gov For instance, the amino and carboxylic acid functionalities could be sequentially or simultaneously engaged in Ugi or Passerini reactions to generate diverse compound libraries for high-throughput screening. nih.gov The synthesis of various bioactive heterocycles, such as benzimidazoles, quinazolines, and thiazoles, often relies on precursors with similar amino-aryl structures. nih.govdrugdesign.org

Table 1: Potential Reactions for Diversification of this compound

| Reaction Type | Reacting Group | Potential Products |

| Amide Coupling | Amino or Carboxylic Acid | Substituted amides, peptides |

| Esterification | Carboxylic Acid | Esters with varied alkyl/aryl groups |

| Reductive Amination | Amino Group | N-alkylated or N-arylated derivatives |

| Cyclocondensation | Amino Group | Heterocyclic rings (e.g., benzodiazepines, quinazolinones) |

| Suzuki Coupling | (After conversion of amine to a halide) | Biaryl compounds |

Development of New Chemical Entities with Modulated Bioactivity

The this compound scaffold can serve as a template for the development of new chemical entities (NCEs) with a wide range of biological activities. ijnrd.orgtaylorfrancis.com By systematically modifying the amino and carboxylic acid groups, as well as the aromatic ring, chemists can fine-tune the molecule's properties to interact with specific biological targets. drugdesign.org For example, derivatives of phenylacetic acid have been investigated as inhibitors of enzymes like aldose reductase and as agents with hypolipidemic activity. nih.govnih.gov

The generation of compound libraries based on the this compound core is a key strategy in drug discovery. nih.govnih.gov These libraries can be screened against various biological targets to identify "hit" compounds with desired activities. Subsequent optimization of these hits through structure-activity relationship (SAR) studies can lead to the development of potent and selective drug candidates. researchgate.netnih.gov The methyl group on the phenyl ring can also be a site for further modification or can influence the compound's metabolic stability and binding affinity.

Strategies for Enhancing Bioavailability and Pharmacokinetic Properties in Preclinical Research (Prodrug Approaches)

Poor oral bioavailability is a common challenge in drug development, often due to low solubility or rapid metabolism. scilit.com The carboxylic acid and amino groups of this compound offer ideal handles for the application of prodrug strategies to overcome these limitations. mdpi.comnih.govactamedicamarisiensis.ro

A common approach for carboxylic acids is to convert them into esters, which are more lipophilic and can more easily cross cell membranes. nih.gov These ester prodrugs are then hydrolyzed by esterases in the body to release the active parent drug. actamedicamarisiensis.ro For the amino group, various promoieties can be attached to increase lipophilicity or to target specific transporters. For example, forming an amide with an amino acid could facilitate transport via amino acid transporters. actamedicamarisiensis.ro

Table 2: Potential Prodrug Strategies for this compound Derivatives

| Functional Group | Prodrug Moiety | Rationale | Potential Advantage |

| Carboxylic Acid | Alkyl or Aryl Ester | Increased lipophilicity | Enhanced membrane permeability nih.gov |

| Carboxylic Acid | Amino Acid Ester | Targeting amino acid transporters | Improved absorption |

| Amino Group | N-acylation | Masking polar group | Increased lipophilicity and metabolic stability |

| Amino Group | Carbamate | Controlled release | Sustained drug levels |

A study on a weakly basic TYK2 inhibitor demonstrated that a prodrug strategy could successfully mitigate impaired oral absorption caused by changes in gastric pH. nih.gov This highlights the potential of such approaches for aminophenylacetic acid derivatives in ensuring consistent drug exposure.

Design and Synthesis of Enzyme Modulators and Receptor Ligands

The substituted phenylacetic acid scaffold is a common feature in many enzyme inhibitors and receptor ligands. nih.govnih.govnih.govmdpi.com The structural features of this compound, including the spatial arrangement of its functional groups, can be exploited to design molecules that bind to the active sites of enzymes or the binding pockets of receptors. nih.gov

For instance, derivatives of 2-aminothiophene, which share some structural similarities with aminophenylacetic acids, have been explored as allosteric modulators of the A1 adenosine (B11128) receptor. nih.govnih.gov The amino and carboxylic acid groups of this compound can be used as anchor points for building more complex structures that can interact with specific residues in a target protein. Kinase inhibitors, a major class of anticancer drugs, often feature heterocyclic scaffolds that can be synthesized from amino-aryl precursors. nih.gov The design of selective inhibitors for enzymes like carbonic anhydrases has also been achieved using scaffolds based on substituted benzoic acids. nih.gov

Exploration in Chemical Biology for Molecular Probe Development

Molecular probes, particularly fluorescent probes, are invaluable tools in chemical biology for visualizing and studying biological processes in real-time. nih.govnih.govpsu.edu The this compound structure can be chemically modified to create such probes. The amino group is a common site for conjugation with a fluorophore. researchgate.net

The carboxylic acid group can be activated and coupled to biomolecules such as proteins or peptides, allowing for targeted delivery of the probe. nih.gov Alternatively, the intrinsic fluorescence of a molecule derived from this scaffold could be modulated upon binding to a specific ion or molecule, creating a "turn-on" or "turn-off" fluorescent sensor. For example, Schiff bases derived from amino-phenyl compounds have been shown to act as fluorescent chemosensors for metal ions.

The development of fluorescent amino acids has become a powerful strategy for probing enzyme mechanisms and protein-protein interactions. nih.gov By incorporating a fluorescent moiety into the structure of this compound, it could be used as a building block in peptide synthesis to introduce a fluorescent label at a specific site.

Advanced Analytical Methodologies for Research Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantification of non-volatile organic compounds like 2-(3-Amino-5-methylphenyl)acetic acid. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products.

A typical reversed-phase HPLC method for analyzing aromatic amino acid derivatives involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, with an acid additive like trifluoroacetic acid or formic acid to ensure good peak shape for ionizable compounds.

While specific research-grade HPLC methods for this compound are not widely published, a representative method can be extrapolated from the analysis of structurally similar compounds, such as aminophenol isomers and other phenylacetic acid derivatives. researchgate.netsielc.com The following table outlines a hypothetical, yet scientifically plausible, set of HPLC conditions for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in markedly higher resolution, greater sensitivity, and significantly faster analysis times. mdpi.com For the analysis of this compound, converting an HPLC method to a UPLC method would involve using a shorter column with a smaller internal diameter and adjusting the flow rate and gradient profile accordingly to leverage the benefits of the smaller particle technology. This can be particularly advantageous in high-throughput screening or when rapid purity checks are required during a synthetic route.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for preliminary purity assessment in a research laboratory setting. nih.gov For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

The separation on a TLC plate is governed by the polarity of the compounds and their interaction with the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). As an amino acid derivative, this compound is a polar compound. A suitable mobile phase for its analysis would likely be a mixture of a relatively nonpolar solvent and a more polar solvent to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7 for clear separation.

Visualization of the spots on the TLC plate can often be achieved using a UV lamp, as the aromatic ring in the compound is expected to be UV-active. Additionally, staining with a reagent such as ninhydrin (B49086) is a common method for detecting amino acids and their derivatives, which typically yields a characteristic purple or yellow spot upon heating. nih.gov

The following table provides a representative TLC system for the analysis of this compound, based on common practices for amino acid analysis. reachdevices.com

| Parameter | Condition/Value |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | n-Butanol : Acetic Acid : Water (4:1:1 v/v) |

| Visualization | UV light (254 nm) and Ninhydrin stain with heating |

| Expected Rf of Product | ~0.4 - 0.6 (Hypothetical) |

| Expected Rf of Starting Material (e.g., a less polar precursor) | ~0.7 - 0.9 (Hypothetical) |

Analytical Method Development and Validation in a Research Context

The development and validation of analytical methods in a research context are crucial for ensuring the reliability and reproducibility of scientific data. While not as stringent as the requirements for pharmaceutical quality control under Good Manufacturing Practice (GMP), research-grade method validation aims to demonstrate that a method is suitable for its intended purpose.

The process of developing an analytical method for a new compound like this compound typically begins with literature searches for methods used on similar compounds. This is followed by initial experiments to select the appropriate chromatographic conditions, such as the column, mobile phase, and detector settings for HPLC, or the stationary and mobile phases for TLC.

Once a promising method is established, it undergoes a fit-for-purpose validation. In a research setting, this often includes an assessment of:

Specificity: The ability of the method to distinguish the analyte from other substances that may be present, such as impurities or starting materials. This is often demonstrated by analyzing a mixture of the compound and its potential interferents.

Linearity and Range: The proportionality of the detector response to the concentration of the analyte over a specific range. This is important for quantitative applications.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is often expressed as the relative standard deviation (RSD).

Accuracy: The closeness of the test results obtained by the method to the true value. In research, this may be assessed by analyzing a sample with a known concentration of the analyte.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

For research purposes, the extent of validation may be tailored to the specific application. For instance, a method used solely for reaction monitoring by TLC may only require a demonstration of specificity, while an HPLC method used to determine the final purity of a synthesized batch would necessitate a more thorough validation of specificity, linearity, precision, and accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.